5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wadsworth-Horner Wittig Reaction-Based Synthesis
The Wadsworth-Horner Wittig reaction is the most widely reported method for synthesizing piperlonguminine. This approach involves two key steps: (1) formation of the conjugated dienoic ester via Wittig condensation and (2) subsequent amidation with isobutylamine.
Wittig Condensation of Piperonal
Piperonal (1,3-benzodioxol-5-carbaldehyde) reacts with ethyl (E)-4-diethylphosphono-2-butenoate under basic conditions to yield ethyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate (ethyl piperate). The reaction is catalyzed by sodium hydride in dry DMF at 30–35°C, achieving a 65% yield. The stereoselectivity of the reaction ensures exclusive formation of the (E,E)-isomer, confirmed by $$ ^1H $$-NMR coupling constants ($$ J{2,3} = 15.3 \, \text{Hz}, J{4,5} = 10.3 \, \text{Hz} $$).
Hydrolysis and Amidation
Ethyl piperate undergoes alkaline hydrolysis (40% methanolic KOH, 110°C) to produce (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (piperic acid) in quantitative yield. Piperic acid is then condensed with isobutylamine in toluene using 1 mol% boric acid as a catalyst, achieving a 91% yield of piperlonguminine. The use of boric acid minimizes side reactions, enhancing both efficiency and purity.
Table 1: Reaction Conditions for Wadsworth-Horner Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Wittig Condensation | Piperonal, NaH, DMF, 30–35°C, 16 h | 65% |
| Hydrolysis | 40% KOH/MeOH, 110°C, 6 h | ~100% |
| Amidation | Isobutylamine, B(OH)₃, toluene, reflux | 91% |
Alternative Wittig Reaction Approaches
Modifications to the Wittig reaction have been explored to improve scalability. For example, substituting triethyl phosphite with triphenylpiperonylphosphonium bromide in the Wittig step increases the yield of ethyl piperate to 94%. This variation reduces reaction time to 4 hours and simplifies purification by avoiding phosphonate byproducts.
Ethanol Extraction and Silica Gel Chromatography
Piperlonguminine can also be isolated from Piper longum fruits through ethanol extraction followed by chromatographic purification.
Extraction Protocol
- Ethanol Extraction : Dried Piper longum fruits are refluxed with absolute ethanol (85°C, 3 h), yielding a crude extract rich in alkaloids.
- Column Chromatography : The extract is subjected to sequential silica gel chromatography using ethyl acetate/hexane gradients. Final purification with methanol yields piperlonguminine at 85–95% purity.
Table 2: Extraction and Purification Parameters
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 85°C |
| Chromatography | Silica gel, ethyl acetate/hexane (1:3→1:1) |
| Purity | 85–95% |
Comparative Analysis of Preparation Methods
Recent Advances and Optimization Strategies
Recent studies focus on catalytic improvements, such as using microwave-assisted Wittig reactions to reduce reaction times. Additionally, enzymatic amidation methods are being explored to replace boric acid, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:
Oxidation: Piperlonguminine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert piperlonguminine to its dihydro derivatives.
Substitution: Piperlonguminine can undergo nucleophilic substitution reactions, particularly at the dihydropyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperlonguminine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Piperlonguminine has shown promise in cancer research, particularly for its potential to inhibit tumor growth and metastasis. Studies indicate that it may exert its effects through modulation of key signaling pathways involved in cancer progression. For instance, it has been associated with the downregulation of matrix metalloproteinases (MMP2 and MMP9), which play critical roles in tumor invasion and metastasis .
Case Study:
A study explored the effects of a formulation containing piperlonguminine on gastric cancer cells. The results demonstrated that treatment with this compound significantly reduced cell migration and invasion, suggesting its potential as a therapeutic agent against gastric cancer .
1.2 Neuroprotective Effects
Research indicates that piperlonguminine possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .
Case Study:
In animal models, piperlonguminine administration led to improved cognitive functions and reduced markers of neuroinflammation, highlighting its potential in treating conditions like Alzheimer's disease .
Biochemical Applications
2.1 Antioxidant Activity
Piperlonguminine exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is beneficial not only in cancer prevention but also in protecting against various chronic diseases linked to oxidative damage .
2.2 Enzyme Modulation
The compound has been reported to influence various enzymes involved in metabolic pathways. For example, it can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Analytical Applications
3.1 Chromatographic Separation
Piperlonguminine can be effectively analyzed using high-performance liquid chromatography (HPLC). Methods have been developed for its separation and quantification in complex mixtures, which is essential for both pharmacokinetic studies and quality control in herbal formulations .
| Method | Details |
|---|---|
| HPLC | Utilizes reverse phase columns with acetonitrile-water mobile phases |
| Mass Spectrometry | Compatible with HPLC methods for detailed analysis |
Potential Health Benefits
4.1 Antimicrobial Activity
Emerging evidence suggests that piperlonguminine may possess antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance .
4.2 Anti-inflammatory Effects
The compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease (IBD) by modulating inflammatory mediators .
Mechanism of Action
Piperlonguminine exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as NF-κB and JAK/STAT
Anti-inflammatory Activity: Inhibits inflammatory signaling cascades, including MAPK and NF-κB, leading to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Piperlonguminine is often compared with other alkaloids derived from Piper species, such as:
Piperine: Another major alkaloid from Piper longum, known for its bioenhancing properties.
Pipernonaline: Exhibits similar antimicrobial and anti-inflammatory activities.
Piperidine: A simpler alkaloid with a broad range of pharmacological activities.
Uniqueness: Piperlonguminine stands out due to its potent anticancer properties and ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .
Biological Activity
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide, commonly known as Piperlonguminine , is a compound derived from various species of the Piper plant. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₉NO₃
- Molecular Weight : 273.332 g/mol
- CAS Number : 5950-12-9
Piperlonguminine exhibits a range of biological activities attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- Piperlonguminine has been shown to inhibit tumor growth in several animal models. It reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation and cancer progression .
- It decreases the phosphorylation of NF-κB and MAPK pathways (including p38 and ERK1/2), leading to reduced cell proliferation and increased apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- The compound inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In particular, it decreases TNF-α-induced plasminogen activator inhibitor type 1 (PAI-1) levels .
- Piperlonguminine also modulates the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory processes .
- Neuroprotective Properties :
- Antimicrobial Activity :
Pharmacokinetics
Piperlonguminine demonstrates favorable pharmacokinetic properties, making it a candidate for further clinical development:
- Absorption : The compound shows good oral bioavailability in animal models.
- Distribution : It effectively penetrates tissues, including the central nervous system.
- Metabolism : Studies suggest that Piperlonguminine undergoes hepatic metabolism, which is crucial for its bioactivity.
Study 1: Antitumor Efficacy
In a study involving mice with xenograft tumors, Piperlonguminine treatment resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Study 2: Anti-inflammatory Action
Another study assessed the anti-inflammatory effects of Piperlonguminine in a rat model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Comparative Biological Activity Table
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant tumor reduction | Inhibition of TNF-α and IL-6; apoptosis induction |
| Anti-inflammatory | Reduced inflammation | Inhibition of NF-kB activation |
| Neuroprotective | Decreased Aβ levels | Modulation of neuroinflammatory pathways |
| Antimicrobial | Cytotoxic against pathogens | Disruption of microbial cell structures |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
